Amikhelline
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Overview
Description
Preparation Methods
The synthesis of Amikhelline involves several steps and specific reaction conditions. One of the primary synthetic routes includes the reaction of 9-(2-diethylaminoethoxy)-4-hydroxy-7-methylpyrano3,2-fbenzoxol-5-one with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Amikhelline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Amikhelline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving DNA interactions due to its ability to intercalate with DNA.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its antimitotic properties.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The primary mechanism of action of Amikhelline involves its ability to intercalate with DNA, thereby inhibiting DNA polymerase . This action disrupts the normal replication process of DNA, leading to the inhibition of cell division. The molecular targets include the DNA strands and the DNA polymerase enzyme, which are crucial for the replication and repair of DNA .
Comparison with Similar Compounds
Amikhelline is unique due to its specific structure and mechanism of action. Similar compounds include other DNA intercalators and DNA polymerase inhibitors, such as:
Doxorubicin: Another DNA intercalator used in cancer therapy.
Mitoxantrone: A compound with similar DNA intercalating properties.
Etoposide: An inhibitor of DNA topoisomerase, which also affects DNA replication.
These compounds share some similarities with this compound but differ in their specific structures and mechanisms of action, highlighting the uniqueness of this compound .
Properties
CAS No. |
4439-67-2 |
---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
9-[2-(diethylamino)ethoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C18H21NO5/c1-4-19(5-2)7-9-23-18-16-12(6-8-22-16)15(21)14-13(20)10-11(3)24-17(14)18/h6,8,10,21H,4-5,7,9H2,1-3H3 |
InChI Key |
QZBPFSZZMYTRIA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2 |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2 |
4439-67-2 | |
Synonyms |
amikhellin |
Origin of Product |
United States |
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